molecular formula C19H16N6OS B3006031 benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034290-39-4

benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3006031
CAS No.: 2034290-39-4
M. Wt: 376.44
InChI Key: ALLFUQPVSPQFBR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[c][1,2,5]thiadiazole moiety with a pyrrolidine ring and a 1,2,3-triazole ring, making it a versatile molecule for various applications.

Future Directions

Given the structural features of this compound, it could be interesting to explore its potential biological activities. Future work could involve synthesizing the compound and testing it against various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to varied properties and applications.

    1,2,3-Triazole derivatives: Compounds with the 1,2,3-triazole ring are known for their stability and biological activity.

    Pyrrolidine derivatives: These compounds are widely studied for their pharmacological properties.

Uniqueness

What sets benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone apart is its combination of these three distinct moieties, providing a unique platform for exploring a wide range of chemical and biological phenomena. This structural diversity allows for the fine-tuning of its properties for specific applications, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-19(14-6-7-16-17(10-14)22-27-21-16)24-9-8-15(11-24)25-12-18(20-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLFUQPVSPQFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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